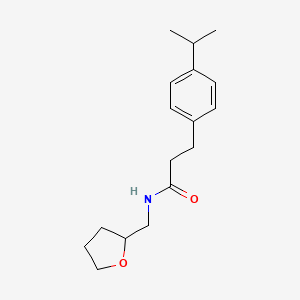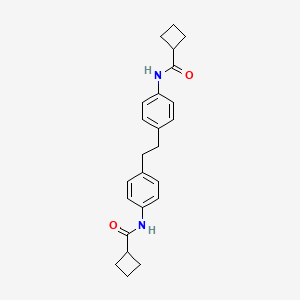![molecular formula C19H28N2O4S B4621589 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)
1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane involves various strategies, including the condensation of diphenyl(piperidin-4-yl)methanol with specific sulfonyl chlorides in solvents such as methylene dichloromethane, and the use of bases like triethylamine. The outcomes often yield compounds where the piperidine ring adopts a chair conformation, indicating a common structural feature among these derivatives (Girish et al., 2008).
Molecular Structure Analysis
X-ray diffraction studies and crystal structure analyses have been fundamental in elucidating the molecular structures of compounds similar to 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane. These studies confirm the chair conformation of the piperidine ring and reveal a distorted tetrahedral geometry around the sulfur atom, providing insight into the three-dimensional arrangement and intermolecular interactions of such molecules (Naveen et al., 2015).
Aplicaciones Científicas De Investigación
Ionic Liquids and Room Temperature Solvents
The synthesis of azepanium ionic liquids from azepane, a seven-member alicyclic secondary amine, highlights the utility of such structures in creating new families of room temperature ionic liquids. These compounds are produced through reactions with 1-bromoalkanes or 1-bromoalkoxyalkanes, leading to tertiary and quaternary azepanium salts with potential applications in green chemistry due to their wide electrochemical windows and reduced viscosities. This suggests potential environmental benefits by mitigating disposal issues related to the coproducts of diamine production in the polyamide industry (Belhocine et al., 2011).
Polyelectrolyte Membranes for Fuel Cells
Research on sulfonated poly(arylene ether sulfone) copolymers, which include methoxy groups, indicates their promising properties as polyelectrolyte membrane materials for fuel cell applications. These materials show high proton conductivity, suggesting that similar chemical functionalities could contribute to advancements in renewable energy technologies (Kim et al., 2008).
Synthesis of N-Heterocycles
The use of α-phenylvinylsulfonium salts in synthesizing N-heterocycles, including azepines, demonstrates the chemical versatility of compounds with similar structures. This method offers a concise approach to creating C-substituted morpholines, piperazines, and azepines with high levels of regio- and diastereoselectivity, which could be relevant in pharmaceutical synthesis and materials science (Matlock et al., 2015).
Polymorphism in Drug Development
Studies on ASP3026, a compound with structural similarities, including the methoxyphenyl and piperidinyl groups, focus on controlling polymorphism and monitoring solution structures via Raman spectroscopy. These investigations are crucial in pharmaceutical development, ensuring the stability and efficacy of solid drug formulations (Takeguchi et al., 2015).
Propiedades
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-25-17-10-9-16(19(22)20-11-5-4-6-12-20)15-18(17)26(23,24)21-13-7-2-3-8-14-21/h9-10,15H,2-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVWLFCPNVFRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621508.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4621518.png)
![2-({2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}thio)pyrimidine](/img/structure/B4621521.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4621532.png)
![[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4621539.png)
![6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4621554.png)
![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)

![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)

![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)

![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)